molecular formula C11H12ClNO3 B2959609 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride CAS No. 2193067-49-9

2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride

Cat. No.: B2959609
CAS No.: 2193067-49-9
M. Wt: 241.67
InChI Key: LXDUUERQCXKXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride (CAS 2193067-49-9) is a high-purity chemical intermediate featuring a valuable tetrahydroquinoline scaffold. This compound is structurally characterized by a carboxylic acid functionality at the 4-position and a ketone group at the 5-position of the fused ring system . The hydrochloride salt form enhances the compound's solubility and stability, making it a reliable building block for synthetic applications . In medicinal chemistry, this rigid fused-ring structure is a privileged scaffold known to impart favorable pharmacokinetic properties to drug candidates . Derivatives of the tetrahydroquinolone core have demonstrated significant research value as allosteric modulators of biological targets, such as the Free Fatty Acid Receptor 3 (FFA3/GPR41), which is a therapeutic target for metabolic and inflammatory diseases . The well-defined chemical properties of this compound make it a versatile starting material for the synthesis of diverse libraries of bioactive molecules aimed at exploring neurological and inflammatory pathways . This product is intended for research and development purposes only by technically qualified individuals. It is explicitly not intended for use in foods, cosmetics, drugs for human or veterinary use, consumer products, biocides, or pesticides of any kind.

Properties

IUPAC Name

2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3.ClH/c1-6-5-7(11(14)15)10-8(12-6)3-2-4-9(10)13;/h5H,2-4H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDUUERQCXKXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)CCCC2=O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of aniline derivatives with ketones, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as zeolites or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. The process typically includes the preparation of intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogues sharing the tetrahydroquinoline core but differing in substituents, functional groups, and pharmacological profiles.

Structural Analogues

Compound Name Molecular Formula MW (g/mol) Key Substituents Solubility/Stability Applications
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride C₁₁H₁₄ClNO₃ 243.69 -COOH (position 4), -CH₃ (position 2), HCl salt High water solubility due to hydrochloride Pharmaceutical intermediate, enzyme inhibitor
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate C₁₉H₁₈ClNO₃ 343.79 -COOEt (position 3), -CH₃ (position 2), 4-Cl-Ph Lipophilic; soluble in organic solvents Crystal engineering, ligand design
7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid C₁₂H₁₅NO₃ 221.25 -COOH (position 4), -CH₃ (positions 7,7) Moderate solubility; pH-dependent stability Antihypoxic agent synthesis
Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate C₁₂H₁₃NO₃ 219.24 -COOMe (position 4), -CH₃ (position 2) Low water solubility; stable in nonpolar media Building block for heterocyclic chemistry

Key Differences in Physicochemical Properties

  • Hydrochloride Salt vs. Ester Derivatives : The hydrochloride form of the target compound exhibits superior aqueous solubility (critical for drug formulation) compared to its methyl or ethyl ester counterparts, which are more lipophilic and suited for organic-phase reactions .
  • Substituent Effects: The 4-chlorophenyl group in Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-... increases steric bulk and lipophilicity, altering crystal packing (e.g., dihedral angle of 56.98° between aromatic rings) and bioavailability . In contrast, the 7,7-dimethyl substitution in 7,7-Dimethyl-5-oxo-...

Commercial Availability and Pricing

  • The hydrochloride derivative is priced at €472.00/500 mg (CymitQuimica), while its methyl ester analogue costs €376.00/50 mg , reflecting the added synthetic complexity of salt formation .

Biological Activity

2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride (CAS Number: 2193067-49-9) is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound possesses a tetrahydroquinoline ring system, which is commonly found in various biologically active molecules. The following sections will explore its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C11_{11}H12_{12}ClNO3_3
  • Molecular Weight : 241.67 g/mol
  • IUPAC Name : 2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxylic acid; hydrochloride

The compound's structure includes a carboxylic acid group and a carbonyl group that may contribute to its biological activity. Its hydrochloride form enhances solubility, making it suitable for various biological assays.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the tetrahydroquinoline core through cyclization reactions.
  • Introduction of the carboxylic acid functionality via oxidation or carboxylation reactions.
  • Final conversion to the hydrochloride salt to improve solubility.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, analogs of tetrahydroquinoline derivatives have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against leukemia cells with IC5050 values ranging from 6.7 µg/mL to higher concentrations depending on the specific structural modifications made to the parent compound .

Antimicrobial Properties

The structural motifs present in 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline derivatives suggest potential antimicrobial activity. Compounds with similar quinoline structures have been reported to possess broad-spectrum antibacterial and antifungal activities . While specific data on this compound is limited, its structural similarity to known antimicrobial agents warrants further investigation.

Neuroprotective Effects

Research into related compounds has indicated neuroprotective effects that may be applicable to 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline derivatives. For instance, certain tetrahydroquinolines have shown promise in protecting against neurodegenerative diseases by inhibiting pathways associated with oxidative stress and inflammation . This suggests that further exploration of this compound could reveal similar protective mechanisms.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityAnalogous compounds showed IC5050 values indicating significant cytotoxicity against leukemia cells .
Study 2Antimicrobial PropertiesSimilar quinoline structures exhibited broad-spectrum antimicrobial activity .
Study 3NeuroprotectionRelated compounds demonstrated protective effects against neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride?

The compound is synthesized via condensation of 4-aroyl-2,4-dioxobutane acids with 3-amino-5,5-dimethylcyclohex-2-enone, yielding tetrahydroquinoline derivatives. Post-synthesis, the hydrochloride salt is formed by treating the free base with hydrochloric acid. Reaction optimization often involves refluxing in ethyl or butyl alcohol, with yields improved using PEG1000-BMImI composite catalysts (50 mol%) during oxidation steps . Purification typically employs column chromatography (silica gel, CH₂Cl₂/hexane) and recrystallization from CH₂Cl₂/hexane (1:1 v/v) .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Crystal system : Monoclinic (space group P2₁/c).
  • Unit cell dimensions : a = 12.5736 Å, b = 8.3815 Å, c = 17.4945 Å, β = 112.151° .
  • Intermolecular interactions : Weak C–H⋯O hydrogen bonds stabilize the crystal lattice, forming bilayer structures parallel to the (100) plane .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with substituted aryl groups?

  • Catalyst selection : PEG1000-BMImI enhances regioselectivity and reduces side reactions during oxidation .
  • Solvent optimization : Ethanol or butanol improves solubility of intermediates during hydrazine reactions .
  • Temperature control : Reflux at 343 K for 3 hours minimizes decomposition of heat-sensitive intermediates . Methodological validation via TLC monitoring and iterative refinement of stoichiometric ratios is critical .

Q. What strategies resolve discrepancies in reported antihypoxic activity across structural analogs?

  • Structural modulation : Introducing electron-withdrawing substituents (e.g., 4-Cl) on the aryl ring enhances activity, while bulky groups (e.g., 7,7-dimethyl) may reduce bioavailability .
  • In vivo model standardization : Use normobaric hypoxia with hypercapnia (O₂ < 8%, CO₂ > 5%) for consistent evaluation of respiratory and neurological endpoints .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate activity between analogs (e.g., IC₅₀ values for pyridocinnoline derivatives) .

Q. How do weak intermolecular forces in the crystal lattice influence physicochemical properties?

  • Solubility : C–H⋯O interactions increase lattice energy, reducing aqueous solubility. Co-crystallization with hydrophilic counterions (e.g., sodium) can mitigate this .
  • Thermal stability : Non-planar fused-ring conformations (e.g., envelope conformers) correlate with higher melting points (mp 182–242°C) .

Methodological Challenges

Q. What analytical techniques validate purity and structural integrity post-synthesis?

  • HPLC-MS : Quantifies purity (>97%) and detects hydrazine byproducts (e.g., m/z 386 for pyridocinnoline derivatives) .
  • ¹H/¹³C NMR : Key signals include δ 1.25 ppm (CH₃ of ethyl ester) and δ 170 ppm (C=O of carboxylic acid) .
  • Elemental analysis : Confirms C, H, N, Cl ratios within ±0.4% of theoretical values .

Q. How are computational methods used to predict bioactivity?

  • Docking studies : Firefly software predicts binding to hypoxia-inducible factor (HIF-1α) via hydrogen bonding with Asn803 and π-π stacking with Phe564 .
  • DFT calculations : Optimize ground-state geometries to correlate frontier molecular orbitals (HOMO/LUMO) with antioxidant potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.